5-(2-Fluoro-5-methylphenyl)pyridin-3-ol
Description
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is a halogenated pyridine derivative characterized by a hydroxyl group at the 3-position of the pyridine ring and a 2-fluoro-5-methylphenyl substituent at the 5-position. This structural configuration combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-(2-fluoro-5-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-3-12(13)11(4-8)9-5-10(15)7-14-6-9/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKHTAJUNDBJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682628 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-33-8 | |
| Record name | 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature . Another approach involves the use of complex aluminum fluoride and copper fluoride at high temperatures (450-500°C) to form fluoropyridines .
Industrial Production Methods
Industrial production of fluorinated pyridines often employs large-scale fluorination techniques using specialized fluorinating agents and catalysts. The process conditions are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-5-methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Acid Secretion Inhibition
One of the prominent applications of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is its role in the synthesis of acid secretion inhibitors. This compound is utilized in the production of Bonoprazan, a potassium competitive acid blocker that effectively suppresses gastric acid secretion. Bonoprazan is particularly noted for its rapid action and prolonged effect compared to traditional proton pump inhibitors (PPIs) .
Synthesis of Pharmacologically Active Compounds
The compound serves as a key intermediate in the synthesis of various pyrrole derivatives, which have shown promise in treating conditions such as gastric ulcers and Helicobacter pylori infections. The synthetic pathways often involve formylation and deprotection reactions to yield derivatives with enhanced biological activity .
Production Techniques
The production of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves several synthetic routes, including:
- Formylation Reactions : These reactions are crucial for introducing the aldehyde functional group necessary for further transformations.
- Deprotection Strategies : Protecting groups are often employed to ensure selective reactions occur at desired sites within the molecule.
These methodologies not only enhance yield but also improve the overall efficiency of synthesizing complex derivatives .
Bonoprazan Development
A notable case study involves the development of Bonoprazan, where 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol is integral to its synthesis. Clinical studies have demonstrated Bonoprazan's efficacy in treating acid-related disorders, showcasing the importance of this compound in pharmaceutical applications .
Structure-Activity Relationship (SAR) Studies
Research has focused on understanding how variations in substituents on the pyridine ring affect biological activity. For instance, modifications to the fluorine substituent have been shown to influence binding affinity to target enzymes and receptors, leading to enhanced therapeutic profiles .
Exploration of New Derivatives
Ongoing research aims to explore new derivatives of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol to identify compounds with improved pharmacological properties. This includes investigating different substituents and their effects on activity against various biological targets.
Potential in Other Therapeutic Areas
Beyond acid secretion inhibition, there is potential for this compound in other therapeutic areas, including oncology and infectious diseases, where similar structural motifs have been effective.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridin-3-ol Derivatives
Notes:
- Halogenation Effects: The fluorine in 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol likely enhances metabolic stability compared to non-halogenated analogs (e.g., 2-Methoxy-5-methylpyridin-3-ol) .
- Lipophilicity : The trifluoromethyl group in 2-Chloro-5-(trifluoromethyl)pyridin-3-ol increases lipophilicity (LogP = 2.46), whereas the methyl group in the target compound may offer moderate hydrophobicity .
- Solubility : Compounds with polar substituents like hydroxypropyl (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) exhibit improved aqueous solubility compared to purely aromatic derivatives .
Receptor Interactions
- Biological Precursors : The structurally related 2-Fluoro-5-(4-fluorophenyl)pyridine () is a precursor for bioactive molecules, implying that 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol could serve as an intermediate in drug synthesis .
Q & A
What are the common synthetic routes for 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol, and how can reaction conditions be optimized?
Level: Basic
Answer:
The synthesis of fluorinated pyridinols like 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol typically involves cross-coupling reactions. Key methods include:
- Suzuki-Miyaura Coupling: Aryl halides (e.g., 2-fluoro-5-methylphenylboronic acid) are coupled with pyridine derivatives under palladium catalysis. Optimization focuses on ligand selection (e.g., SPhos), solvent (toluene/ethanol), and temperature (80–100°C) .
- Ullmann Coupling: For halogenated pyridines, copper catalysts in DMF at elevated temperatures (120°C) can achieve coupling with aryl halides.
- Post-Functionalization: Hydroxyl groups may be introduced via hydrolysis of protected intermediates (e.g., methoxy groups under acidic conditions).
Optimization Strategies:
- Use anhydrous solvents to minimize side reactions.
- Adjust catalyst loading (0.5–2 mol%) to balance cost and yield.
- Monitor reaction progress via TLC or HPLC to avoid over-reaction.
Which spectroscopic and crystallographic techniques are most effective for characterizing the structural purity of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol?
Level: Basic
Answer:
Primary Techniques:
- NMR Spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, fluorine chemical shifts (~-110 to -130 ppm) indicate para-substitution .
- X-ray Crystallography: Resolves stereochemistry and crystal packing. Related fluorophenylpyridines show planar geometries with intramolecular hydrogen bonding (O–H···N) .
- Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.
- HPLC-PDA: Assesses purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient).
Table 1: Key Characterization Data for Analogous Compounds
| Technique | Observations for Fluorinated Pyridines | Reference |
|---|---|---|
| X-ray | Dihedral angle: 5–10° between aryl and pyridine | |
| ¹⁹F NMR | δ ≈ -125 ppm (para-fluorine) | |
| HPLC Retention | 8.2 min (70:30 acetonitrile/water) |
How can researchers investigate the potential biological activity of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol in receptor binding studies?
Level: Advanced
Answer:
Methodological Approaches:
- In Vitro Assays:
- Computational Modeling:
- Docking Simulations (AutoDock Vina): Predict binding poses to receptors (e.g., GABAₐ or kinase targets). Fluorine’s electronegativity enhances hydrophobic interactions.
- QSAR Analysis: Correlate substituent effects (e.g., fluorine position) with activity trends.
Critical Considerations:
- Validate target selectivity using orthogonal assays (e.g., fluorescence polarization vs. SPR).
- Assess metabolic stability via liver microsome assays.
What strategies are recommended for resolving contradictions in reported biological activities of fluorinated pyridinols?
Level: Advanced
Answer:
Contradictions often arise from:
- Compound Purity: Impurities (e.g., regioisomers) skew results. Validate via HPLC and 2D NMR .
- Assay Conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO%) affect activity. Standardize protocols across labs.
- Biological Models: Differences in cell lines (e.g., HEK293 vs. primary neurons) or species (human vs. murine).
Resolution Workflow:
Replicate studies using identical batches and protocols.
Use orthogonal assays (e.g., functional vs. binding assays).
Perform meta-analyses to identify confounding variables .
How does the introduction of fluorine substituents influence the physicochemical properties and reactivity of pyridin-3-ol derivatives?
Level: Advanced
Answer:
Key Effects of Fluorine:
- Lipophilicity: Fluorine increases logP, enhancing membrane permeability.
- Electron Withdrawal: Stabilizes adjacent hydroxyl groups via resonance, reducing acidity (pKa ~8.5 vs. ~10 for non-fluorinated analogs).
- Metabolic Stability: Fluorine resists oxidative degradation (e.g., CYP450 enzymes), improving half-life .
Reactivity Implications:
- Fluorine directs electrophilic substitution to meta/para positions.
- Hydrogen bonding with the hydroxyl group alters crystallization behavior (e.g., polymorph formation) .
What are the critical considerations for ensuring the stability of 5-(2-Fluoro-5-methylphenyl)pyridin-3-ol during storage and experimental handling?
Level: Basic
Answer:
Stability Protocols:
- Storage: -20°C under argon in amber vials to prevent photodegradation. Desiccants (silica gel) mitigate hydrolysis .
- Handling: Use anhydrous solvents (e.g., DMF, DCM) and gloveboxes for moisture-sensitive reactions.
- Monitoring: Regular HPLC checks for decomposition (e.g., hydroxyl group oxidation).
Decomposition Pathways:
- Hydroxyl group oxidation to ketones under aerobic conditions.
- Fluorine displacement in strongly basic media (pH >10).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
